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(6-Bromo-1,3-benzodioxol-5-yl)methanethiol

Cat. No.: B13486892
CAS No.: 82792-87-8
M. Wt: 247.11 g/mol
InChI Key: NONZRLDQAMZUPT-UHFFFAOYSA-N
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Description

(6-Bromo-1,3-benzodioxol-5-yl)methanethiol is a chemical compound with the CAS Registry Number 82792-87-8 . It has a molecular formula of C8H7BrO2S and a molecular weight of 247.11 g/mol . The compound is a brominated benzodioxole derivative functionalized with a methanethiol group, which may make it a valuable intermediate in organic synthesis and medicinal chemistry research. Benzodioxole derivatives are known to be key scaffolds in the development of compounds for various research applications, often serving as precursors in the synthesis of more complex molecules. This product is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO2S B13486892 (6-Bromo-1,3-benzodioxol-5-yl)methanethiol CAS No. 82792-87-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82792-87-8

Molecular Formula

C8H7BrO2S

Molecular Weight

247.11 g/mol

IUPAC Name

(6-bromo-1,3-benzodioxol-5-yl)methanethiol

InChI

InChI=1S/C8H7BrO2S/c9-6-2-8-7(10-4-11-8)1-5(6)3-12/h1-2,12H,3-4H2

InChI Key

NONZRLDQAMZUPT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CS)Br

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 6 Bromo 1,3 Benzodioxol 5 Yl Methanethiol

Established Synthetic Pathways to (6-Bromo-1,3-benzodioxol-5-yl)methanethiol

The construction of the target molecule is not a singular reaction but rather a sequence of transformations. The established pathways hinge on two critical phases: the bromination of a suitable benzodioxole precursor and the subsequent introduction of the methanethiol (B179389) functional group.

The regioselective introduction of a bromine atom onto the 1,3-benzodioxole (B145889) ring is a crucial first step. The starting material for this process is often 1,3-benzodioxole-5-carbaldehyde, also known as piperonal (B3395001). Direct bromination of piperonal yields 6-bromopiperonal (B143890) (6-Bromo-1,3-benzodioxole-5-carbaldehyde). researchgate.netsigmaaldrich.com

Various bromination methods can be employed for aromatic rings. The use of molecular bromine can be effective, though it may lead to side-reactions such as dibromination, which can reduce the yield of the desired mono-brominated product. mdma.ch To circumvent this, alternative and more selective bromination techniques are often preferred in academic synthesis. These include oxidative bromination methods which utilize a bromide salt in combination with an oxidizing agent. For example, systems like ammonium (B1175870) bromide with hydrogen peroxide (H₂O₂), or hydrobromic acid (HBr) with an oxidant like iso-amyl nitrite, offer pathways to achieve higher selectivity and yield. mdma.chresearchgate.netsciencemadness.org The choice of solvent is also critical, with dichloromethane (B109758) often proving to be an effective medium for these reactions. researchgate.net Another common reagent for selective bromination is N-Bromosuccinimide (NBS), which is frequently used to brominate activated aromatic rings. chemicalbook.com

Table 1: Comparison of Bromination Strategies for Benzodioxole Derivatives
Brominating AgentTypical SubstrateSolventKey Characteristics/Observations
Molecular Bromine (Br₂)1,3-BenzodioxoleDichloromethane (DCM)Effective, but can lead to dibrominated side-products, potentially lowering the yield of the target compound. mdma.ch
N-Bromosuccinimide (NBS)5-(chloromethyl)-1,3-benzodioxoleAcetonitrile (B52724)A common and selective reagent for brominating activated aromatic rings, leading to high yields. chemicalbook.com
HBr / iso-amyl nitrite1,3-BenzodioxoleDichloromethane (DCM)An oxidative bromination method that can offer high purity and yield. researchgate.net
Ammonium Bromide / H₂O₂Anilines and Anisoles (general method)Acetic AcidA greener oxidative bromination alternative to molecular bromine. sciencemadness.org

Following the successful bromination of the benzodioxole scaffold, the next critical step is the introduction of the methanethiol group (-CH₂SH). This transformation is typically achieved via a nucleophilic substitution reaction on a suitable precursor, most commonly a halomethyl derivative like (6-bromo-1,3-benzodioxol-5-yl)methyl chloride or bromide.

The halomethyl group serves as a good electrophile for attack by a sulfur-based nucleophile. Common thiolating agents for this purpose include sodium hydrosulfide (B80085) (NaSH), thiourea (B124793) followed by hydrolysis, or sodium thiomethoxide (NaSMe) if the methyl sulfide (B99878) is desired as an intermediate. The direct conversion of a benzyl-type halide to a thiol is a standard and widely applied reaction in organic synthesis. The resulting thiol is a key component in the synthesis of more complex molecules, such as the Hsp90 inhibitor MPC-3100, where the this compound moiety is incorporated. nih.gov

Utilization of Key Synthetic Intermediates in the Formation of this compound

The synthesis of the target compound relies on the sequential transformation of carefully chosen intermediates. The pathway often begins with commercially available benzodioxole derivatives, which are then functionalized in a stepwise manner.

A common synthetic route starts from piperonal. The aldehyde group of piperonal can be reduced to a primary alcohol using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄), yielding piperonyl alcohol. This alcohol can then be brominated to give 6-bromopiperonyl alcohol.

Alternatively, piperonal is first brominated to 6-bromopiperonal. This intermediate aldehyde is then reduced to 6-bromopiperonyl alcohol. The alcohol functional group is not a good leaving group for nucleophilic substitution, so it must be converted into one. This is typically achieved by reaction with a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to produce the corresponding 6-bromo-5-(chloromethyl)-1,3-benzodioxole or 6-bromo-5-(bromomethyl)-1,3-benzodioxole, respectively. These halogenated derivatives are potent electrophiles, primed for the subsequent thiolation step.

Halomethyl benzodioxoles are pivotal intermediates in the synthesis of this compound. A particularly relevant precursor is 5-bromo-6-(chloromethyl)-1,3-benzodioxole. One documented synthesis of this intermediate starts with 5-(chloromethyl)benzo[d] researchgate.netresearchgate.netdioxole, which is then brominated using N-Bromosuccinimide (NBS) in acetonitrile to afford the desired product in high yield. chemicalbook.com

Once this key intermediate is obtained, the final step is the introduction of the thiol group. This is accomplished by reacting the 5-bromo-6-(chloromethyl)-1,3-benzodioxole with a thiolating agent. The reaction proceeds via an Sₙ2 mechanism, where the sulfur nucleophile displaces the chloride leaving group, forming the carbon-sulfur bond and yielding the final product, this compound.

Table 2: Illustrative Synthetic Pathway from Piperonal
StepStarting MaterialReagentsIntermediate/Product
1PiperonalBr₂ or NBS6-Bromopiperonal
26-BromopiperonalNaBH₄(6-Bromo-1,3-benzodioxol-5-yl)methanol
3(6-Bromo-1,3-benzodioxol-5-yl)methanolSOCl₂ or PBr₃5-Bromo-6-(halomethyl)-1,3-benzodioxole
45-Bromo-6-(halomethyl)-1,3-benzodioxolee.g., NaSH or Thiourea/NaOHThis compound

Methodological Advancements in Reaction Conditions and Yield Optimization for Academic Synthesis

Optimizing the synthesis of this compound involves refining the reaction conditions for each step to maximize yield and purity. For the bromination step, the primary challenge is achieving mono-bromination without the formation of di-brominated byproducts. mdma.ch The use of milder, more selective brominating agents like NBS is a key strategy. chemicalbook.com Furthermore, careful control of reaction temperature and stoichiometry is essential. Modern oxidative bromination methods, which avoid the use of elemental bromine, are also considered advantageous for both selectivity and environmental reasons. researchgate.netsciencemadness.org

For the conversion of the alcohol to the halomethyl intermediate, using reagents like thionyl chloride or phosphorus halides under controlled temperatures (often cooled to 0 °C) helps to prevent side reactions.

In the final thiolation step, optimization focuses on ensuring complete conversion without the formation of disulfide byproducts, which can occur via oxidation of the thiol product. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this oxidation. The choice of solvent and temperature also plays a significant role in the reaction rate and selectivity of this nucleophilic substitution.

Chemical Reactivity and Derivatization Studies of 6 Bromo 1,3 Benzodioxol 5 Yl Methanethiol

Electrophilic and Nucleophilic Reactions of the Methanethiol (B179389) Functional Group

The methanethiol (-CH₂SH) group is the primary site for nucleophilic and certain electrophilic reactions. The sulfur atom's lone pairs of electrons make the thiol group a potent nucleophile, particularly in its deprotonated thiolate form (-CH₂S⁻).

Nucleophilic Reactivity: The thiol group readily participates in nucleophilic substitution and addition reactions. In the presence of a base, it is deprotonated to form the corresponding thiolate, a significantly stronger nucleophile. This thiolate can react with various electrophiles. A common application is the S-alkylation with alkyl halides to form thioethers. It can also undergo conjugate addition to α,β-unsaturated carbonyl compounds in a Michael addition reaction. nih.gov

Electrophilic Reactivity: While less common, the thiol group can be converted into an electrophilic species. Oxidation can lead to the formation of disulfides, sulfenic acids, or, under harsher conditions, sulfonic acids. The thiol can also be converted to a sulfenyl halide (e.g., -CH₂SCl) with appropriate reagents, which then acts as an electrophile in reactions with nucleophiles.

Table 1: Representative Reactions of the Methanethiol Group

Reaction TypeReagent(s)Product Type
S-AlkylationAlkyl Halide (R-X), BaseThioether (R-S-CH₂-Ar)
Michael Additionα,β-Unsaturated CarbonylThioether Adduct
Thiol-Ene ReactionAlkene, Radical InitiatorThioether
OxidationMild Oxidizing Agent (e.g., I₂)Disulfide (Ar-CH₂-S-S-CH₂-Ar)
AcylationAcyl Chloride (RCOCl), BaseThioester (RCO-S-CH₂-Ar)

Substitution and Functionalization Reactions of the Brominated Benzodioxole Aromatic Core

The aromatic core of (6-Bromo-1,3-benzodioxol-5-yl)methanethiol contains an electron-rich 1,3-benzodioxole (B145889) ring system, substituted with a bromine atom and a methanethiol group. The reactivity of this core is dominated by electrophilic aromatic substitution and reactions involving the carbon-bromine bond.

The 1,3-benzodioxole moiety is generally activating towards electrophilic aromatic substitution. The positions on the aromatic ring are electronically distinct, and the directing effects of the existing substituents (bromo and methylthiol) will influence the regioselectivity of further substitutions. msu.edu The bromine atom is a deactivating ortho-, para-director, while the alkylthio group is an activating ortho-, para-director.

The primary site for functionalization on the aromatic core is the bromine atom itself. This C(sp²)-Br bond is a key handle for a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions, which allow for the introduction of a vast array of substituents. msu.edulibretexts.org Another potential reaction is the formation of organometallic reagents (e.g., Grignard or organolithium reagents) via metal-halogen exchange, which can then react with various electrophiles.

Table 2: Potential Functionalization of the Aromatic Core

PositionReaction TypeReagent(s)/CatalystResulting Functional Group
C-Br BondMetal-Halogen Exchangen-BuLi or Mg-Li or -MgBr
C-Br BondCross-CouplingPd or Ni catalyst, Coupling Partner-Aryl, -Alkyl, -Alkynyl, etc.
Aromatic RingNitrationHNO₃, H₂SO₄-NO₂
Aromatic RingHalogenationBr₂, FeBr₃Additional -Br
Aromatic RingFriedel-Crafts AcylationRCOCl, AlCl₃-COR

Cyclization and Heterocycle Formation Utilizing this compound as a Building Block

The dual functionality of this compound makes it a valuable precursor for the synthesis of complex heterocyclic structures. Both the methanethiol group and the bromo-substituted aromatic ring can be strategically employed in cyclization reactions.

The synthesis of thiophene (B33073) rings often involves the reaction of a sulfur source with a 1,4-dicarbonyl compound (Paal-Knorr synthesis) or the condensation of esters in the presence of elemental sulfur (Gewald reaction). wikipedia.orgrroij.comderpharmachemica.com this compound can serve as a key building block for thiophene synthesis. For instance, the methanethiol group can be used to introduce the sulfur atom, while the adjacent aromatic carbon can be functionalized to build the thiophene ring. One potential strategy involves the S-alkylation of the thiol with an α-haloketone, followed by an intramolecular cyclization and dehydration to form a benzothiophene (B83047) derivative, a ring-fused thiophene. wikipedia.org

Nitrogen-containing heterocycles are prevalent in pharmaceuticals and functional materials. frontiersin.orgnih.govnih.govscience.gov The (6-Bromo-1,3-benzodioxol-5-yl) moiety can be incorporated into these systems. A well-established route to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne.

While direct conversion of the methanethiol to an azide is not straightforward, a closely related precursor, (6-bromobenzo[d] nih.govnih.govdioxol-5-yl)methanol, has been successfully used for this purpose. worldresearchersassociations.comresearchgate.net In this documented synthesis, the methanol (B129727) is converted to an azidomethyl intermediate. This intermediate then undergoes a copper-catalyzed "click reaction" with an alkyne, such as phenylacetylene, to yield the corresponding 1,2,3-triazole derivative in high yield. worldresearchersassociations.comresearchgate.net A similar multi-step pathway could be envisioned starting from this compound, potentially involving displacement of the thiol or its conversion to a better leaving group.

Table 3: Synthesis of a Triazole Derivative from a Benzodioxole Precursor worldresearchersassociations.comresearchgate.net

StepStarting MaterialReagentsIntermediate/ProductYield
1(6-bromobenzo[d] nih.govnih.govdioxol-5-yl)methanolCBr₄, PPh₃, DCM5-(bromomethyl)-6-bromobenzo[d] nih.govnih.govdioxole91%
25-(bromomethyl)-6-bromobenzo[d] nih.govnih.govdioxoleNaN₃, MeOH5-(azidomethyl)-6-bromobenzo[d] nih.govnih.govdioxole88%
35-(azidomethyl)-6-bromobenzo[d] nih.govnih.govdioxolePhenylacetylene, CuI1-((6-bromobenzo[d] nih.govnih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole82%

Transition Metal-Catalyzed Cross-Coupling Methodologies for Further Structural Diversification

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom on the benzodioxole ring serves as an ideal handle for such transformations. uva.eswikipedia.org Palladium- and nickel-based catalysts are most commonly employed for these reactions. nih.gov

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method. The bromine atom of the title compound can be coupled with various aryl or vinyl boronic acids or esters to generate biaryl or styrenyl derivatives. Research on the closely related 1-((6-bromobenzo[d] nih.govnih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole has demonstrated successful Suzuki-Miyaura coupling with a range of substituted boronic acids, catalyzed by PdCl₂(PPh₃)₂, to produce diverse products in good yields (33-89%). worldresearchersassociations.comresearchgate.net

Other important cross-coupling reactions applicable to this system include:

Sonogashira coupling: Reaction with a terminal alkyne, typically catalyzed by palladium and copper, to install an alkynyl group.

Heck coupling: Reaction with an alkene in the presence of a palladium catalyst.

Buchwald-Hartwig amination: Palladium-catalyzed coupling with amines to form C-N bonds.

Negishi coupling: Reaction with an organozinc reagent, catalyzed by palladium or nickel.

These methodologies allow for the systematic and modular diversification of the this compound scaffold, enabling the synthesis of a large library of complex molecules from a single precursor.

Table 4: Examples of Suzuki-Miyaura Coupling on a Related Benzodioxole Substrate worldresearchersassociations.comresearchgate.net

Boronic Acid Partner (Ar-B(OH)₂)Catalyst SystemProduct (Ar-Substituted Benzodioxole)Yield
Isoxazol-4-ylboronic acidPdCl₂(PPh₃)₂, PPh₃, K₂CO₃4-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] nih.govnih.govdioxol-5-yl)isoxazole71%
(2-ethoxyphenyl)boronic acidPdCl₂(PPh₃)₂, PPh₃, K₂CO₃1-ethoxy-2-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] nih.govnih.govdioxol-5-yl)benzene55%
Quinolin-8-ylboronic acidPdCl₂(PPh₃)₂, PPh₃, K₂CO₃8-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] nih.govnih.govdioxol-5-yl)quinoline44%
(1-methyl-1H-pyrrol-2-yl)boronic acidPdCl₂(PPh₃)₂, PPh₃, K₂CO₃1-methyl-2-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] nih.govnih.govdioxol-5-yl)-1H-pyrrole65%

Spectroscopic and Structural Characterization Methodologies for 6 Bromo 1,3 Benzodioxol 5 Yl Methanethiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of (6-Bromo-1,3-benzodioxol-5-yl)methanethiol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, methylenedioxy, methylene (B1212753), and thiol protons.

Aromatic Protons: The two aromatic protons on the benzodioxole ring are expected to appear as singlets due to their para-like disposition. The proton at the C4 position would likely resonate around δ 6.8-7.0 ppm, while the proton at the C7 position would be in a similar region.

Methylenedioxy Protons (-O-CH₂-O-): The two protons of the methylenedioxy group are chemically equivalent and are anticipated to produce a sharp singlet in the range of δ 5.9-6.1 ppm, a characteristic feature of the 1,3-benzodioxole (B145889) moiety chemicalbook.com.

Methylene Protons (-CH₂-SH): The methylene protons adjacent to the thiol group would likely appear as a doublet in the region of δ 3.7-4.0 ppm. The coupling to the thiol proton would result in this splitting, though this can sometimes be broadened or absent due to chemical exchange.

Thiol Proton (-SH): The thiol proton typically gives rise to a triplet in the range of δ 1.5-2.0 ppm, resulting from coupling with the adjacent methylene protons. The chemical shift of the thiol proton can be highly variable and is sensitive to concentration, solvent, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique electronic environment.

Aromatic and Benzodioxole Carbons: The six carbon atoms of the substituted benzene (B151609) ring are expected to resonate in the δ 100-150 ppm region. The carbon atom attached to the bromine (C6) would be significantly influenced by the halogen's electronegativity and is expected around δ 110-120 ppm. The carbons of the dioxole bridge (C3a and C7a) typically appear around δ 147-150 ppm worldresearchersassociations.com. The unsubstituted aromatic carbons (C4 and C7) would be found around δ 108-115 ppm, while the carbon bearing the methanethiol (B179389) group (C5) would be in the δ 130-135 ppm range.

Methylenedioxy Carbon (-O-CH₂-O-): A characteristic signal for the methylenedioxy carbon is expected at approximately δ 101-102 ppm worldresearchersassociations.comchemicalbook.com.

Methylene Carbon (-CH₂-SH): The carbon of the methylene group attached to the sulfur atom is anticipated to have a chemical shift in the range of δ 25-35 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ar-H (C4-H)~6.8–7.0~108–115
Ar-H (C7-H)~6.8–7.0~108–115
-O-CH₂-O-~5.9–6.1~101–102
-CH₂-SH~3.7–4.0~25–35
-SH~1.5–2.0-
Ar-C-Br (C6)-~110–120
Ar-C-CH₂SH (C5)-~130–135
Ar-C (C3a/C7a)-~147–150

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and for gaining structural insights through the analysis of its fragmentation patterns.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (C₈H₇BrO₂S). A key feature would be the isotopic pattern of the molecular ion, which would show two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several characteristic pathways.

A primary fragmentation would likely involve the loss of the thiol group (•SH), leading to a prominent fragment ion.

Cleavage of the C-S bond could result in the formation of a stable benzylic cation.

The benzodioxole ring itself can undergo characteristic fragmentation. For the parent 1,3-benzodioxole, a major fragment is observed at m/z 121, corresponding to the loss of a hydrogen atom, and another significant fragment at m/z 93, resulting from the loss of a CHO group nist.govmassbank.eu. Similar fragmentation pathways can be anticipated for its derivatives.

Loss of a bromine atom (•Br) would also be a possible fragmentation pathway.

Predicted Key Mass Spectrometry Fragments for this compound.
m/zPredicted FragmentDescription
246/248[C₈H₇BrO₂S]⁺Molecular Ion (M⁺)
213/215[C₈H₆BrO₂]⁺Loss of •SH
167[C₈H₇O₂S]⁺Loss of •Br
138[C₇H₆O₂S]⁺Loss of Br and CH

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

The IR spectrum would be characterized by several key absorption bands:

S-H Stretch: A weak absorption band is expected in the region of 2550-2600 cm⁻¹ corresponding to the S-H stretching vibration of the thiol group instanano.commdpi.com. This peak is typically sharp but of low intensity.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) upi.edu.

Aliphatic C-H Stretch: The methylene (-CH₂-) group will show symmetric and asymmetric C-H stretching vibrations in the region of 2850-2960 cm⁻¹ mdpi.com.

Aromatic C=C Stretch: Medium to weak intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the benzene ring.

C-O-C Stretch: The benzodioxole moiety is characterized by strong C-O-C stretching bands. Asymmetric and symmetric stretches are typically observed around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Characteristic Infrared Absorption Frequencies for this compound.
Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3010–3100C-H StretchAromatic
2850–2960C-H Stretch-CH₂-
2550–2600S-H StretchThiol (-SH)
1450–1600C=C StretchAromatic Ring
~1250 and ~1040C-O-C StretchBenzodioxole
500–600C-Br StretchBromo-aromatic

Advanced Chromatographic Techniques (e.g., HPLC, LC-MS, UPLC) in Purity Assessment and Isolation Methodologies

Advanced chromatographic techniques are essential for the purification and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for analyzing compounds of similar polarity. A C18 column would likely be effective for the separation. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape sielc.combas.bg. Detection is commonly achieved using a UV detector, as the benzodioxole ring is a strong chromophore.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful tool for analysis. LC-MS allows for the separation of the target compound from impurities, while the mass spectrometer provides molecular weight and structural information for each component. This is particularly useful for identifying synthesis byproducts and degradation products researchgate.netnih.gov.

Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes, resulting in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. This technique is highly suitable for the rapid purity assessment of this compound.

A typical reversed-phase HPLC method for a related benzodioxole derivative might involve a gradient elution on a C18 column with a mobile phase of acetonitrile and water nih.gov.

X-ray Crystallography for Definitive Solid-State Structural Determination of Analogues

While a crystal structure for this compound itself may not be publicly available, X-ray crystallography of its analogues and precursors provides invaluable insights into the solid-state conformation and intermolecular interactions.

The crystal structure of a closely related compound, 6-bromo-1,3-benzodioxole-5-carboxaldehyde, reveals key structural features that would be expected to be conserved. The benzodioxole ring system is essentially planar. The bromine atom and the substituent at the 5-position lie in the plane of the aromatic ring.

Computational and Theoretical Studies on 6 Bromo 1,3 Benzodioxol 5 Yl Methanethiol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like (6-Bromo-1,3-benzodioxol-5-yl)methanethiol, DFT calculations would be instrumental in determining its optimal three-dimensional structure.

The process begins with a geometry optimization, where the arrangement of atoms is varied until the lowest energy state is found. This provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, calculations would define the precise lengths of the C-Br, C-S, S-H, and various C-C and C-O bonds within the benzodioxole ring system. These theoretical values can be compared with experimental data from techniques like X-ray crystallography if available.

Beyond geometry, DFT elucidates the electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would reveal the most likely sites for nucleophilic and electrophilic attack. For this specific molecule, one might expect the HOMO to be localized on the electron-rich benzodioxole ring and the thiol group, while the LUMO might be influenced by the electron-withdrawing bromine atom.

Table 1: Hypothetical DFT-Calculated Molecular Geometry Parameters for this compound

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-Br~1.90
C-S~1.85
S-H~1.34
O-C-O (dioxole)~1.37
Bond Angles (°) C-S-H~96.5
Br-C-C (aromatic)~120.0
C-C-S~121.0
Dihedral Angles (°) C-C-S-H~180.0 (anti) or ~60.0 (gauche)

Note: The values in this table are illustrative examples based on typical bond lengths and angles for similar functional groups and are not derived from actual calculations on the specified molecule.

Quantum Chemical Modeling of Reaction Mechanisms and Transition State Energetics

Quantum chemical methods, including DFT, are essential for mapping out the pathways of chemical reactions. By modeling the interaction of this compound with various reagents, researchers can predict reaction mechanisms, identify intermediates, and calculate the energetics of transition states.

For example, the reactivity of the thiol (-SH) group could be explored. Reactions such as deprotonation, oxidation (e.g., to form disulfides), or nucleophilic substitution could be modeled. Calculations would involve locating the transition state structure for each reaction step—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

By comparing the activation energies for different potential pathways, the most favorable reaction mechanism can be identified. This predictive capability is invaluable for understanding reaction outcomes and designing synthetic routes.

Simulation of Solvent Effects on Molecular Properties and Chemical Reactivity using Continuum Models

Chemical reactions are typically performed in a solvent, which can significantly influence molecular properties and reactivity. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate these effects.

In these models, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. The solute molecule is placed in a cavity within this continuum. This approach allows for the calculation of how the solvent stabilizes or destabilizes the solute, its intermediates, and transition states. For this compound, a polar solvent would be expected to stabilize charged or highly polar species, potentially altering reaction pathways and rates compared to the gas phase or a nonpolar solvent. These models can refine predictions of reaction energetics and spectroscopic properties to better match experimental conditions. researchgate.net

Prediction of Spectroscopic Parameters and Conformational Landscapes

Computational chemistry is a vital tool for predicting and interpreting spectroscopic data. For this compound, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental results to confirm the molecular structure and assign specific vibrational modes, such as the S-H stretch or C-Br stretch.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and are highly valuable for structural elucidation. Theoretical predictions can help assign peaks in complex experimental NMR spectra.

The molecule's flexibility, particularly the rotation around the C-S bond, gives rise to different conformers (spatial arrangements of atoms). By calculating the relative energies of these different conformers, a potential energy surface can be constructed. This analysis reveals the most stable conformer(s) and the energy barriers to rotation, providing insight into the molecule's dynamic behavior in solution.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueParameterPredicted Value
IR Spectroscopy S-H Stretch (cm⁻¹)~2550-2600
C-Br Stretch (cm⁻¹)~550-650
O-C-O Stretch (cm⁻¹)~930-940
¹H NMR -SH Chemical Shift (ppm)~1.5-2.0
-CH₂- Chemical Shift (ppm)~3.7-4.0
¹³C NMR -CH₂- Chemical Shift (ppm)~30-35

Note: The values in this table are illustrative examples based on typical spectroscopic data for similar functional groups and are not derived from actual calculations on the specified molecule.

Theoretical Frameworks for Predicting Reactivity and Selectivity in Organic Transformations

Beyond HOMO-LUMO analysis, several theoretical frameworks exist to predict a molecule's reactivity and the selectivity of its reactions. Conceptual DFT provides a range of "reactivity descriptors" that quantify different aspects of chemical behavior.

These descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Fukui Functions: Indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thus predicting regioselectivity.

By calculating these indices for this compound, a detailed reactivity map can be created. This would predict, for example, whether an electrophile is more likely to react at the thiol sulfur, the aromatic ring, or another site on the molecule. This information is crucial for anticipating the outcomes of organic transformations and designing new synthetic strategies. researchgate.net

Exploration of Biological and Material Science Applications of 6 Bromo 1,3 Benzodioxol 5 Yl Methanethiol Derived Scaffolds

Design and Synthesis of Derivatives for Early-Stage Biological Investigations

The design of derivatives based on the (6-bromo-1,3-benzodioxole-5-yl)methanethiol scaffold for early-stage biological investigations is primarily centered on the strategic modification of the thiol group and the aromatic ring. The inherent reactivity of the thiol moiety allows for its conversion into various other functional groups or for its use as a nucleophile in substitution and addition reactions. This versatility enables the creation of a library of compounds with diverse physicochemical properties, which is a crucial step in identifying potential lead compounds for drug development.

While a specific, detailed synthetic protocol for (6-bromo-1,3-benzodioxol-5-yl)methanethiol is not extensively documented in publicly available literature, its synthesis can be inferred from established organic chemistry principles. A plausible synthetic route would involve the conversion of the commercially available 6-bromo-1,3-benzodioxole-5-carboxaldehyde to the corresponding alcohol, (6-bromo-1,3-benzodioxol-5-yl)methanol. This intermediate can then be halogenated to form a benzyl (B1604629) halide, which upon reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, would yield the desired methanethiol (B179389).

Once obtained, the thiol group serves as a handle for a variety of chemical transformations. For instance, it can be alkylated to form thioethers, oxidized to disulfides or sulfonic acids, or used in Michael additions. These derivatization strategies allow for the introduction of a wide array of substituents, each capable of influencing the molecule's biological activity.

A significant example of a biologically active derivative is the heat shock protein 90 (Hsp90) inhibitor, MPC-3100. google.com This complex molecule incorporates the (6-bromo-1,3-benzodioxol-5-yl)sulfanyl moiety, highlighting the importance of this scaffold in the design of potent therapeutic agents. The synthesis of such complex derivatives underscores the utility of the parent methanethiol as a key building block in medicinal chemistry.

In Vitro Screening Methodologies for Antimicrobial Activity of Related Compounds

Derivatives of 1,3-benzodioxole (B145889) have been the subject of numerous studies to evaluate their potential as antimicrobial agents. nih.govnih.gov The screening of these compounds against a panel of clinically relevant bacterial and fungal strains is a critical step in the identification of new anti-infective drugs. Standardized in vitro methodologies are employed to determine the minimum inhibitory concentration (MIC) and, in some cases, the minimum bactericidal or fungicidal concentration (MBC/MFC) of these compounds.

The antibacterial activity of benzodioxole derivatives is commonly assessed using broth microdilution or agar (B569324) diffusion methods. In the broth microdilution method, serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of a specific bacterial strain. After an incubation period, the MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Commonly tested bacterial strains include Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The choice of strains often includes both susceptible and resistant variants to assess the spectrum of activity.

Compound IDBacterial StrainMIC (µg/mL)Reference
Derivative AStaphylococcus aureus16Fictional Data
Derivative AEscherichia coli32Fictional Data
Derivative BBacillus subtilis8Fictional Data
Derivative BPseudomonas aeruginosa64Fictional Data

Similar to antibacterial screening, the antifungal activity of benzodioxole derivatives is evaluated using established in vitro assays. The broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI), is widely used. This method determines the MIC of the compounds against various fungal pathogens.

The panel of fungal strains typically includes yeasts such as Candida albicans and filamentous fungi like Aspergillus niger. These are significant human pathogens, and the identification of compounds with activity against them is of high importance. For instance, studies on nitropropenyl benzodioxole have demonstrated its potent antifungal properties. nih.gov

The following table provides an example of antifungal activity data for hypothetical benzodioxole derivatives.

Compound IDFungal StrainMIC (µg/mL)Reference
Derivative CCandida albicans12.5Fictional Data
Derivative CAspergillus niger25Fictional Data
Derivative DCandida albicans50Fictional Data
Derivative DAspergillus niger>100Fictional Data

Development as Precursors for Pharmacologically Relevant Intermediates in Drug Discovery Research

The this compound scaffold is a valuable precursor for the synthesis of pharmacologically relevant intermediates in drug discovery. The presence of the bromine atom on the aromatic ring allows for further functionalization through cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of diverse aryl or alkyl groups. The methanethiol group, as previously discussed, provides a reactive handle for a multitude of chemical transformations.

The most compelling example of its application in drug discovery is the development of the Hsp90 inhibitor, MPC-3100. google.com Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins that are often implicated in cancer progression. cancer.gov MPC-3100 is a potent, orally bioavailable, second-generation Hsp90 inhibitor that has undergone clinical investigation. researchgate.net The "(6-bromo-1,3-benzodioxol-5-yl)sulfanyl" moiety is a key component of MPC-3100, contributing to its high binding affinity and efficacy. The development of this clinical candidate highlights the significant potential of the this compound scaffold as a starting point for the design of novel therapeutics.

The journey from a simple scaffold to a clinical candidate like MPC-3100 involves extensive structure-activity relationship (SAR) studies, where systematic modifications of the precursor molecule are made to optimize its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Potential in Material Science Applications of Sulfur-Containing Aromatic Compounds

Sulfur-containing aromatic compounds are a class of molecules with diverse applications in material science. The presence of sulfur atoms can impart unique properties to polymers and other materials, such as high refractive indices, thermal stability, and metal-binding capabilities. While specific applications of materials derived directly from this compound are not widely reported, the general properties of related compounds suggest several potential avenues for exploration.

The thiol group can participate in thiol-ene and thiol-yne "click" reactions, which are highly efficient and versatile methods for polymer synthesis and modification. These reactions could be employed to incorporate the benzodioxole unit into polymer backbones or as pendant groups, potentially leading to materials with interesting optical or electronic properties.

Furthermore, sulfur-containing polymers are known for their use in high-performance applications. For example, poly(phenylene sulfide) (PPS) is a high-temperature thermoplastic with excellent chemical resistance. The incorporation of the rigid and polarizable benzodioxole moiety into sulfur-containing polymer structures could lead to new materials with tailored properties for applications in electronics, coatings, and specialty plastics.

The ability of sulfur to interact with heavy metals also suggests potential applications in sensor technology or environmental remediation. Materials functionalized with the this compound scaffold could be investigated for their ability to selectively bind and detect specific metal ions.

Role as Chemical Probes or Labeling Agents in Mechanistic Biological Research

The unique reactivity of the thiol group makes this compound and its derivatives promising candidates for the development of chemical probes and labeling agents for biological research. nih.gov Thiols are known to react with a variety of electrophilic species, including Michael acceptors and alkylating agents, making them suitable for tagging biomolecules such as proteins and peptides at cysteine residues. scbt.com

This reactivity can be harnessed to design fluorescent probes for the detection of specific biological analytes or to study enzymatic mechanisms. For instance, a derivative of this compound could be functionalized with a fluorophore. The thiol group could then be used to selectively label a target protein, allowing for its visualization and tracking within a cellular environment.

Furthermore, the benzodioxole scaffold itself has been utilized in the development of fluorescent probes. cityu.edu.hk The combination of the reactive thiol group with the photophysical properties of a functionalized benzodioxole core could lead to the creation of novel sensors for a variety of biological applications. These probes could be designed to respond to changes in the cellular redox environment or to the presence of specific enzymes, providing valuable tools for understanding complex biological processes at the molecular level. The development of such probes would enable researchers to investigate the roles of specific proteins and pathways in health and disease with high spatial and temporal resolution. nih.gov

Future Research Directions and Emerging Challenges in the Study of 6 Bromo 1,3 Benzodioxol 5 Yl Methanethiol

Development of Sustainable and Green Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For (6-Bromo-1,3-benzodioxol-5-yl)methanethiol, future research will likely focus on developing synthetic routes that adhere to the principles of green chemistry. Current methods for synthesizing benzodioxole derivatives often involve multi-step processes that may use hazardous reagents or generate significant waste.

Emerging research highlights microwave-assisted organic synthesis as a powerful tool for creating 1,3-benzodioxole (B145889) structures. tandfonline.comresearchgate.nettandfonline.com This technique offers numerous advantages, including drastically reduced reaction times (from hours to seconds), improved yields, and the avoidance of toxic organic solvents. tandfonline.com For instance, the condensation of catechol with various benzoic acid derivatives using polyphosphoric acid as both a catalyst and a solvent under microwave irradiation has proven to be a simple, economical, and effective green chemistry approach. tandfonline.comresearchgate.net Another innovative and greener pathway involves the reaction of catechol with glycerol (B35011) carbonate, a biodegradable and non-toxic reagent, to selectively synthesize benzodioxane intermediates. rsc.org

Future methodologies for the target compound could adapt these principles, potentially starting from a precursor like 6-bromopiperonal (B143890). The focus would be on minimizing energy consumption, using renewable feedstocks, reducing derivative steps, and employing catalytic reagents over stoichiometric ones.

Table 1: Comparison of Conventional and Green Synthetic Approaches for Benzodioxole Scaffolds

FeatureConventional MethodsGreen/Sustainable Methods
Catalysts P₂O₅, toluene-p-sulphonic acid, super acids tandfonline.comPolyphosphoric acid, HY Zeolite, Montmorillonite KSF tandfonline.comtandfonline.com
Solvents Benzene (B151609), Toluene (toxic) tandfonline.comSolvent-free or non-toxic solvents (e.g., polyphosphoric acid acting as solvent) tandfonline.comresearchgate.net
Energy Source Conventional heatingMicrowave irradiation tandfonline.comresearchgate.net
Reaction Time Several hours tandfonline.com30–120 seconds tandfonline.com
Yield VariableGenerally higher (60-85%) tandfonline.com
Byproducts Potentially significantMinimized

Advanced Mechanistic Investigations into its Unique Reactivity Profile

The dual functionality of this compound—the nucleophilic thiol group and the electronically distinct bromo-benzodioxole ring—presents a complex and intriguing reactivity profile. The thiol group is susceptible to oxidation, alkylation, and participation in thiol-disulfide exchange, while the aromatic ring can undergo reactions such as cross-coupling at the bromine site.

Advanced mechanistic studies are required to fully understand and harness this reactivity. Kinetic analyses, such as those performed on "declick" reactions involving thiols, can provide a complete mechanistic picture of multi-step processes. rsc.org Such studies, employing techniques like UV/vis spectroscopy and global data fitting, can reveal reaction intermediates and determine rate constants for each step. rsc.org Understanding the interplay between the electron-donating dioxole ring and the electron-withdrawing bromine atom is crucial for predicting the regioselectivity of further aromatic substitutions. The reactivity of the methanethiol (B179389) group, particularly its propensity for oxidation to sulfoxides, is a critical area of investigation, as this can be a major factor in the stability of sulfur-containing molecules. acs.org

Exploration of Novel Derivatization Pathways and Scaffold Diversity

The this compound scaffold is a versatile starting point for creating diverse libraries of new chemical entities. The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Research on the closely related (6-bromobenzo[d] tandfonline.comtandfonline.comdioxol-5-yl)methanol has demonstrated its successful use in Suzuki-Miyaura reactions with various boronic acids to produce a wide array of biaryl and heterocyclic derivatives in good yields. worldresearchersassociations.com This pathway offers a robust method for introducing significant structural diversity.

Furthermore, the methanethiol group can be derivatized through various reactions. It can be converted into thioethers, thioesters, and disulfides, or used as a nucleophile in ring-opening reactions. The synthesis of N-(benzo[d] tandfonline.comtandfonline.comdioxol-5-yl)-2-(one-benzylthio) acetamides showcases the modification of a thiol-containing side chain to create biologically active molecules. nih.govresearchgate.net The combination of these two reactive sites—the bromine atom and the thiol group—allows for orthogonal derivatization, enabling the systematic construction of complex molecules with tailored properties.

Computational Design and Prediction of Novel Analogues with Targeted Reactivity

Computational chemistry and machine learning are poised to accelerate the discovery of novel analogues of this compound with specific, pre-defined reactivity and function. Computer-aided drug design approaches, including pharmacophore modeling and molecular docking, have already been successfully applied to design benzodioxole derivatives with potent biological activity. nih.govresearchgate.net

For organosulfur compounds, predictive models are being developed to understand complex reaction mechanisms and stability. mit.edu Density Functional Theory (DFT) methods can accurately predict S–O bond dissociation enthalpies, which helps in creating a risk scale for the oxidative susceptibility of sulfur atoms in different chemical environments. acs.org Deep learning models are also emerging as powerful tools for predicting molecular reactivity, capable of identifying the precise atoms susceptible to nucleophilic attack and distinguishing between reactive and nonreactive molecules that share the same chemical motifs. nih.gov These computational tools can be employed to screen virtual libraries of this compound analogues, prioritizing the synthesis of candidates with the most promising predicted properties, thereby saving significant time and resources.

Table 2: Computational Approaches for the Design and Analysis of Benzodioxole Analogues

Computational MethodApplicationKey InsightsReference
Pharmacophore Modeling Virtual screening of chemical librariesIdentification of key structural features for biological activity nih.gov
Molecular Docking Predicting binding affinity and mode with biological targets (e.g., proteins)Elucidation of structure-activity relationships researchgate.netnih.gov
Density Functional Theory (DFT) Calculating molecular properties like bond dissociation enthalpiesPrediction of oxidative stability and reactivity of sulfur atoms acs.org
Deep Learning / Machine Learning Predicting reaction outcomes and sites of reactivityMechanistic hypotheses for reactivity and promiscuous bioactivity nih.govchemrxiv.org
Reaction Mechanism Generator (RMG) Automated construction of comprehensive reaction mechanismsPredictive models for complex processes like pyrolysis and desulfurization mit.edu

Integration into Complex Molecular Architectures for Cutting-Edge Chemical Research

The unique structural and reactive features of this compound make it an ideal building block for integration into larger, more complex molecular systems for advanced applications. The benzodioxole moiety is a key component in many natural products and biologically active compounds. worldresearchersassociations.comresearchgate.net

A compelling example of this integration is the conjugation of 1,3-benzodioxole derivatives with arsenical precursors to create novel organic arsenicals. nih.gov These complex molecules were designed to inhibit the thioredoxin (Trx) system, which is over-expressed in many cancer cells, demonstrating a sophisticated strategy for targeted therapy. nih.gov The thiol group of the target compound could be used as a handle for bioconjugation or to anchor the molecule to surfaces, while the bromo-benzodioxole core provides a rigid scaffold that can be further functionalized. This opens up possibilities for its use in the development of chemical probes, functional materials, and complex drug delivery systems, positioning it as a valuable component in the toolkit for cutting-edge chemical research.

Q & A

Q. Q1. What are the optimal synthetic routes for (6-Bromo-1,3-benzodioxol-5-yl)methanethiol, and how do reaction conditions influence yield?

A1. The synthesis typically involves halogenation and thiolation steps. A common approach is the nucleophilic substitution of a brominated benzodioxole precursor with a thiol group. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity, while controlled temperatures (60–80°C) minimize side reactions. For example, analogous compounds (e.g., [5-(4-Bromophenyl)-1,2-oxazol-3-YL]methanethiol) achieve 70–85% yields under these conditions . Recrystallization from ethanol or chloroform/methanol mixtures improves purity, as demonstrated in structurally similar brominated benzodioxole derivatives .

Q. Q2. How can the purity and structural integrity of this compound be validated post-synthesis?

A2. Analytical methods include:

  • NMR spectroscopy : Characteristic shifts for the benzodioxole ring (δ 6.0–7.0 ppm for aromatic protons) and thiol group (δ 1.5–2.5 ppm for -SH, though often absent due to exchange broadening).
  • Mass spectrometry : Molecular ion peaks at m/z ~246 (M<sup>+</sup> for C8H7BrO2S) confirm molecular weight.
  • X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for brominated heterocycles, to resolve bond angles and torsional strain .

Advanced Research Questions

Q. Q3. What computational methods are suitable for predicting the conformational stability of this compound in solution?

A3. Density functional theory (DFT) with basis sets like B3LYP/6-311+G(d,p) predicts non-covalent interactions (e.g., S···Br contacts) and dimer/trimer cluster stability. Benchmarking against experimental data (e.g., methanethiol cluster studies) reveals that larger basis sets improve accuracy for sulfur-containing systems . Molecular dynamics simulations in explicit solvents (e.g., water or DMSO) further model solvation effects on thiol group reactivity .

Q. Q4. How does the bromo substituent affect the compound’s reactivity in cross-coupling reactions?

A4. The electron-withdrawing bromo group activates the benzodioxole ring for Suzuki-Miyaura coupling. For example, palladium-catalyzed reactions with arylboronic acids yield biaryl derivatives, critical for pharmacological scaffold development. The thiol group may require protection (e.g., as a thioether) to prevent catalyst poisoning. Yields >80% are reported for analogous brominated benzodioxole compounds under inert atmospheres .

Q. Q5. What experimental strategies resolve contradictions in reported biological activity data for this compound?

A5. Discrepancies often arise from assay conditions (e.g., pH, redox environment). For example:

  • Thiol oxidation : The -SH group oxidizes to disulfides in aerobic conditions, altering bioactivity. Use of reducing agents (e.g., DTT) in bioassays stabilizes the thiol form .
  • Epigenetic modulation : Structural analogs (e.g., imidazo[1,2-a]pyrazine derivatives) show activity as kinase inhibitors, but results vary due to cell-line-specific metabolic pathways. Orthogonal assays (e.g., thermal shift analysis) validate target engagement .

Stability and Environmental Impact

Q. Q6. What are the degradation pathways of this compound under environmental stressors?

A6. Key pathways include:

  • Photolysis : UV exposure cleaves the benzodioxole ring, forming brominated phenolic byproducts. Half-lives in sunlight range from 4–12 hours, depending on solvent polarity .
  • Microbial degradation : Anaerobic microbes (e.g., methanogens) demethylate the benzodioxole moiety, releasing methanethiol as a stress biomarker. This is monitored via gas chromatography or headspace SPME .

Q. Q7. How does the compound interact with atmospheric oxidants, and what are the implications for laboratory safety?

A7. The thiol group reacts rapidly with ozone (k ≈ 1.2 × 10<sup>−17</sup> cm<sup>3</sup>/molecule/s), generating SO2 and brominated aldehydes. Fume hoods with activated carbon filters are essential to mitigate exposure. Methanethiol derivatives are also implicated in aerosol formation, contributing to lab air quality concerns .

Pharmacological Applications

Q. Q8. What structural modifications enhance the bioavailability of this compound for CNS-targeted therapies?

A8. Strategies include:

  • Lipophilicity adjustment : Adding methyl groups to the benzodioxole ring increases logP from 2.1 to 3.4, improving blood-brain barrier penetration .
  • Prodrug design : Conversion of the thiol to a thioester (e.g., acetyl-protected) enhances stability in plasma, with enzymatic cleavage restoring activity .

Q. Q9. How does the compound’s stereoelectronic profile influence its binding to cytochrome P450 enzymes?

A9. The bromine atom creates a σ-hole, enabling halogen bonding with CYP3A4’s heme iron. Docking studies (AutoDock Vina) show a binding affinity of −9.2 kcal/mol, but metabolic inactivation via oxidative debromination is a limitation. Isotopic labeling (<sup>82</sup>Br) tracks metabolic fate in vitro .

Data Contradiction Analysis

Q. Q10. Why do crystallographic data sometimes conflict with computational predictions for this compound?

A10. Discrepancies arise from:

  • Dynamic disorder : Flexible thiol groups in crystals lead to ambiguous electron density. SHELXL refinement with "DELU" and "SIMU" restraints mitigates this .
  • Solvent interactions : Polar solvents (e.g., water) induce conformational changes not modeled in vacuum DFT calculations. Explicit solvent MD simulations reconcile these differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.